molecular formula C8H16N2O B1384761 (2S)-N,N-dimethylpiperidine-2-carboxamide CAS No. 773047-06-6

(2S)-N,N-dimethylpiperidine-2-carboxamide

Cat. No. B1384761
M. Wt: 156.23 g/mol
InChI Key: NUYUOVYMORENER-ZETCQYMHSA-N
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Patent
US07622471B2

Procedure details

The general procedure of Referential Example 131 was repeated through use of N-benzyloxypiperidine-2-carboxylic acid (6.4 g) and dimethylamine hydrochloride (2 g), to thereby give the title compound as an oily product (3.8 g, quantitative amount).
Name
N-benzyloxypiperidine-2-carboxylic acid
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[N:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]1[C:15]([OH:17])=O)C1C=CC=CC=1.Cl.[CH3:19][NH:20][CH3:21]>>[CH3:19][N:20]([CH3:21])[C:15]([CH:10]1[CH2:11][CH2:12][CH2:13][CH2:14][NH:9]1)=[O:17] |f:1.2|

Inputs

Step One
Name
N-benzyloxypiperidine-2-carboxylic acid
Quantity
6.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)ON1C(CCCC1)C(=O)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
Cl.CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)C1NCCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.